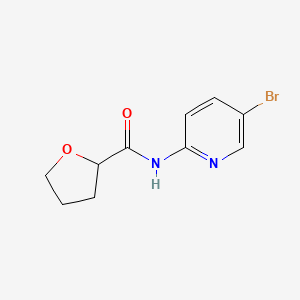

N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide

Description

N-(5-Bromopyridin-2-yl)tetrahydrofuran-2-carboxamide is a brominated carboxamide derivative featuring a tetrahydrofuran (THF) ring linked to a 5-bromopyridin-2-yl group via an amide bond. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.1 g/mol. Bromine’s presence may facilitate further functionalization (e.g., cross-coupling reactions), while the THF ring could influence solubility and conformational stability .

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQODOEOSFMDRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide typically involves the following steps:

Bromination of 2-pyridinecarboxamide: The starting material, 2-pyridinecarboxamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Formation of Tetrahydrofuran Ring: The brominated intermediate is then reacted with tetrahydrofuran in the presence of a base such as sodium hydride (NaH) to form the tetrahydrofuran ring.

Amidation Reaction: The final step involves the amidation of the intermediate with an appropriate amine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution

-

Ammonia/Amine Substitution : Reacts with ammonia or amines under thermal conditions (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) to yield 5-amino derivatives .

-

Hydroxide Substitution : Forms 5-hydroxypyridines via hydrolysis with aqueous NaOH or KOH under reflux.

Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : The bromine undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₃PO₄ to generate 5-arylpyridines .

Boronic Acid Catalyst System Yield (%) Phenyl Pd(PPh₃)₄, K₃PO₄ 65–78 4-Methoxyphenyl PdCl₂(dppf), Na₂CO₃ 72 -

Buchwald-Hartwig Amination : Forms 5-aminopyridines using Pd₂(dba)₃/BINAP with amines (e.g., piperazine).

Amide Hydrolysis

The tetrahydrofuran-2-carboxamide group hydrolyzes under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions to yield tetrahydrofuran-2-carboxylic acid .

Radical Bromination

In the presence of TBHP/I₂, the pyridine ring undergoes radical-mediated bromination at the 3-position, forming 3,5-dibromopyridine derivatives .

Oxidation and Reduction

-

Pyridine Ring Oxidation : Using H₂O₂ or mCPBA generates N-oxide derivatives, altering electronic properties.

-

Amide Reduction : LiAlH₄ reduces the carboxamide to a secondary amine (tetrahydrofuran-2-methylamine).

Cyclization Reactions

Under basic conditions (K₂CO₃, DMF), intramolecular cyclization forms fused heterocycles (e.g., imidazo[1,2-a]pyridines) .

Antimicrobial Derivatives

Suzuki coupling with 4-fluorophenylboronic acid yielded a derivative with anti-Mycobacterium tuberculosis activity (MIC = 3.2 µM) .

Neurological Drug Precursors

Buchwald-Hartwig amination with N-methylpiperazine produced a candidate for mGlu₅ receptor modulation .

Mechanistic Insights

-

Radical Pathways : TBHP/I₂ generates bromine radicals, enabling C–Br bond cleavage and subsequent functionalization .

-

Base-Mediated Cyclization : Deprotonation at the pyridine nitrogen facilitates intramolecular attack by the carboxamide oxygen .

Stability and Reactivity Trends

-

pH Sensitivity : Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Stable up to 150°C; above this, decarbonylation and ring-opening dominate.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide has been investigated for its potential therapeutic properties. Its derivatives are being explored for various pharmacological activities, including:

- Anticancer Activity: Research indicates that compounds with similar structures can inhibit specific kinases associated with cancer progression. For instance, inhibitors targeting GSK-3β and IKK-β have shown promise in treating cancers linked to these pathways .

- Antimicrobial Properties: The compound's structural analogs have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. Studies on related carboxamide compounds indicate their potential as effective antimicrobials .

Biological Research

In biological research, this compound serves as a valuable tool for studying molecular interactions:

- Enzyme Inhibition Studies: The compound can act as a probe to investigate enzyme mechanisms and receptor-ligand interactions. Its ability to bind to specific active sites allows researchers to elucidate the roles of various enzymes in metabolic pathways .

- Structural Biology Applications: The compound's interactions with biological macromolecules can provide insights into the structural dynamics of proteins and other biomolecules, aiding in drug design and discovery processes.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals:

- Intermediate in Synthesis: The compound serves as an intermediate in the production of active ingredients for various pharmaceutical products. Its unique bromine and carboxamide functionalities make it a versatile building block for synthesizing more complex organic molecules .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the tetrahydrofuran ring contribute to its binding affinity and selectivity. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The table below compares the core heterocyclic systems and substituents of N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide with related carboxamide derivatives:

*Molecular weights estimated using atomic masses.

Key Observations:

Core Heterocycle Diversity :

- The target compound uses a simple tetrahydrofuran ring, which is less aromatic and more flexible compared to the fused furo[2,3-b]pyridine (–3) or pyrazolo[1,5-a]pyrimidine () cores. This flexibility may enhance conformational adaptability in binding interactions but reduce planarity required for π-stacking .

- The pyrazolo[1,5-a]pyrimidine derivative () incorporates a larger, rigid heteroaromatic system, likely improving binding affinity to flat enzymatic pockets (e.g., kinase inhibitors) .

Substituent Effects: Bromine vs. In contrast, trifluoromethyl groups () enhance metabolic stability and lipophilicity . Thiophene vs. Fluorophenyl: The thiophene group () introduces sulfur-based electronics, which may alter solubility and redox properties compared to fluorophenyl groups (–3) .

Physicochemical and Pharmacological Properties

Biological Activity

N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and bacterial infections. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring and a brominated pyridine moiety, which contribute to its biological properties. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

GSK-3β Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. Inhibition of GSK-3β is associated with neuroprotective effects, as it reduces tau phosphorylation and amyloid-beta production .

Anti-inflammatory Effects

In addition to GSK-3β inhibition, this compound has shown potential anti-inflammatory properties. Studies demonstrate that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting its role in modulating neuroinflammation .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It exhibits notable activity against multi-drug resistant bacteria, particularly those producing New Delhi metallo-beta-lactamase (NDM). The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit the growth of resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Case Studies

- Neuroprotection : In vitro studies using HT-22 mouse hippocampal cells demonstrated that the compound significantly improved cell viability under oxidative stress conditions by inhibiting GSK-3β activity. The results suggest potential applications in treating neurodegenerative disorders .

- Antibacterial Efficacy : In a comparative study, this compound showed superior antibacterial activity against NDM-positive strains compared to conventional antibiotics like meropenem. The compound's ability to restore antibiotic efficacy against resistant strains was particularly noteworthy .

Data Tables

| Activity | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Acinetobacter baumannii | 8 | Effective against NDM-producing strains |

| Antibacterial | Klebsiella pneumoniae | 16 | Restores meropenem activity |

| Neuroprotection | HT-22 cells | IC50 = 10 µM | Reduces oxidative stress-induced damage |

Q & A

Basic: What are the key synthetic methodologies for preparing N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide?

Answer:

The synthesis typically involves amide bond formation between tetrahydrofuran-2-carboxylic acid derivatives and 5-bromo-2-aminopyridine. Key steps include:

- Coupling reagents : Use carbodiimides (e.g., EDC or DCC) with activators like HOBt or DMAP to facilitate the reaction .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

- Characterization : Confirm via H/C NMR (amide proton at ~8-10 ppm, bromopyridine signals), IR (C=O stretch ~1650 cm), and HRMS .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL software refines bond lengths/angles (e.g., C-Br bond ~1.89 Å, pyridine ring planarity) and hydrogen bonding networks .

- Validation : Compare torsion angles (tetrahydrofuran puckering) and intermolecular interactions (e.g., N–H···O) with similar carboxamides to confirm stereoelectronic effects .

Basic: What spectroscopic and chromatographic techniques are essential for characterization?

Answer:

- NMR : H NMR identifies the bromopyridine aromatic protons (doublets at δ 7.5-8.5 ppm) and tetrahydrofuran protons (multiplet at δ 1.8-2.5 ppm). C NMR confirms the carboxamide carbonyl (~170 ppm) .

- Mass spectrometry : ESI-HRMS to verify molecular ion [M+H] (calculated for CHBrNO: 285.0).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can researchers design experiments to evaluate bioactivity against neurological targets?

Answer:

- Target selection : Prioritize receptors like somatostatin (SSTR4) or opioid receptors based on structural analogs (e.g., THF-F in ).

- In vitro assays :

- Binding affinity : Radioligand displacement assays (e.g., I-SST-14 for SSTR4) .

- Functional activity : cAMP inhibition or calcium flux assays in transfected HEK293 cells.

- Dose-response : Use 10 nM–10 μM concentrations; analyze IC values with nonlinear regression (GraphPad Prism).

Advanced: How to address contradictory SAR data in bromopyridine carboxamide derivatives?

Answer:

Contradictions may arise from:

- Substituent effects : Bromine’s electron-withdrawing nature alters π-π stacking vs. steric hindrance. Compare activity of 5-Br vs. 5-Cl analogs .

- Conformational analysis : Molecular dynamics simulations (AMBER/GAFF forcefield) to assess tetrahydrofuran ring flexibility and ligand-receptor docking .

- Assay variability : Normalize data to positive controls (e.g., SSTR4 agonist NNC 26-9100) and validate across multiple cell lines .

Basic: What are the solubility and stability considerations for this compound?

Answer:

- Solubility : Moderate in DMSO (>10 mg/mL); low in aqueous buffers (use cyclodextrin-based solubilizers for in vitro assays).

- Stability : Store at -20°C under argon to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (new peaks at 254 nm) .

Advanced: What computational strategies predict enzyme interactions for this compound?

Answer:

- Docking studies : Use AutoDock Vina to model binding to SSTR4 (PDB: 4WHE). Focus on hydrogen bonds between carboxamide and Gln/Arg .

- QM/MM optimization : DFT (B3LYP/6-31G*) to refine binding poses and calculate ΔG .

- ADMET prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and hepatotoxicity (CYP450 metabolism).

Basic: What safety and regulatory guidelines apply to handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.